Attenuated Charge‑Transfer Complexation with Iodine Versus 1,4‑ and 1,5‑Dimethyl Isomers
In a direct head‑to‑head comparison, 1,3‑dimethylpyridin‑2‑imine (13DMPI) exhibits a markedly weaker interaction with molecular iodine than its 1,4‑dimethyl (14DMPI) and 1,5‑dimethyl (15DMPI) isomers [1]. While the 15DMPI/iodine charge‑transfer complex shows a complexation enthalpy of 54.3 kJ mol⁻¹, the 13DMPI/iodine system lacks the characteristic IR sharp band at ca. 1510 cm⁻¹, indicating that the two methyl groups in the 1‑ and 3‑positions effectively block the imine nitrogen from binding iodine [1].
| Evidence Dimension | Charge‑transfer complex formation with iodine |
|---|---|
| Target Compound Data | No sharp IR band at ca. 1510 cm⁻¹; weak interaction (enthalpy not quantifiable under studied conditions) |
| Comparator Or Baseline | 1,5‑dimethylpyridin‑2‑imine (15DMPI): 54.3 kJ mol⁻¹ enthalpy; 1,4‑dimethylpyridin‑2‑imine (14DMPI): strong interaction with characteristic IR band |
| Quantified Difference | Qualitative absence of strong CT complex; ~54 kJ mol⁻¹ enthalpy difference relative to 15DMPI |
| Conditions | UV, ¹H‑NMR, and IR spectroscopic analysis in dichloromethane or chloroform solution at ambient temperature |
Why This Matters
This differential complexation behavior is critical when selecting a pyridin‑2‑imine ligand for iodine‑mediated reactions or for applications where uncontrolled charge‑transfer interactions could alter reaction pathways.
- [1] Al‑Ani, F. T., Al‑Karaghouli, A. R., Al‑Rawi, J. M. A. The Charge Transfer Complexes of 1‑Methyl‑2(1H)‑pyridinimine and Its Methyl Derivatives with Iodine. Nippon Kagaku Kaishi, 1998, 1998(4), 231‑239. View Source
